molecular formula C13H13NO3 B2879072 ethyl 3-(1H-indol-3-yl)-2-oxopropanoate CAS No. 32817-17-7

ethyl 3-(1H-indol-3-yl)-2-oxopropanoate

Cat. No. B2879072
CAS RN: 32817-17-7
M. Wt: 231.251
InChI Key: OYZDYSMWNUUSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are a significant class of compounds in medicinal chemistry. They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic agents .


Synthesis Analysis

The synthesis of indole derivatives often involves condensation reactions, as well as other types of organic reactions . For example, a general approach for the synthesis of certain indole derivatives involves a reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons . They can also participate in condensation reactions, as mentioned in the synthesis analysis .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “ethyl 3-(1H-indol-3-yl)-2-oxopropanoate” would depend on its exact molecular structure.

Scientific Research Applications

  • Anticancer Potential : Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate has been utilized in the synthesis of certain novel compounds with significant anticancer activities. For instance, Abdel‐Aziz et al. (2013) reported the synthesis of chromene-based hydrazones derived from ethyl 3-hydrazinyl-3-oxopropanoate, showing significant activity against colon cancer and leukemia cell lines (Abdel‐Aziz et al., 2013).

  • Urease Inhibitors : Nazir et al. (2018) described the synthesis of novel indole-based oxadiazole scaffolds with potent inhibitory potential against urease enzyme. These compounds, derived from ethyl 4-(1H-indol-3-yl)butanoate, were evaluated for their competitive inhibition of urease, providing insights into potential therapeutic applications (Nazir et al., 2018).

  • Pharmaceutical Compound Polymorphism : The polymorphic forms of a compound related to this compound were characterized by Vogt et al. (2013) using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).

  • Enzyme Inhibitors : Nemani et al. (2018) established a bioanalytical method for quantitatively measuring a novel molecule with acetylcholinesterase inhibition properties, derived from this compound. This study contributes to the development of drugs for neurological disorders (Nemani et al., 2018).

  • Antihypertensive Agents : Kreighbaum et al. (1980) reported the synthesis of antihypertensive indole derivatives from this compound. These compounds showed beta-adrenergic receptor antagonist action and vasodilating activity, indicating their potential as antihypertensive agents (Kreighbaum et al., 1980).

  • Synthetic Applications : Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, including the preparation of compounds like this compound. This study offers insights into the versatile use of these compounds in organic synthesis (Slaett et al., 2005).

  • Enantioselective Reduction : Salvi and Chattopadhyay (2006) demonstrated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to their corresponding alcohols using the fungus Rhizopus arrhizus. This research has implications in the field of green chemistry and asymmetric synthesis (Salvi & Chattopadhyay, 2006).

Mechanism of Action

Target of Action

Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate various biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response. Therefore, it is possible that this compound may also affect similar pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Future Directions

The future of indole derivatives in medicinal chemistry looks promising. Researchers continue to synthesize various scaffolds of indole to screen for different pharmacological activities . The development of new indole derivatives with improved efficacy and safety profiles is an active area of research.

properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZDYSMWNUUSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the same method as previously described, 1,0 g 3-indole-pyruvic acid were reacted with 1,5 ml DBU and 790 microliters ethylbromide. In this case the benzene solution appeared red orange. After flash chromatography purification the ethyl ester was obtained with a yield of about 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
790 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.